molecular formula C21H21NO2 B10870454 2-{1-[(4-Methylphenyl)amino]ethylidene}-5-phenylcyclohexane-1,3-dione

2-{1-[(4-Methylphenyl)amino]ethylidene}-5-phenylcyclohexane-1,3-dione

Cat. No.: B10870454
M. Wt: 319.4 g/mol
InChI Key: HVXYTWUQYMNYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-PHENYL-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenyl group, a toluidino group, and a cyclohexanedione core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-PHENYL-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal. This reaction is carried out at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the desired product . The reaction conditions are crucial for achieving high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-PHENYL-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-PHENYL-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-PHENYL-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-PHENYL-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a phenyl group, toluidino group, and cyclohexanedione core sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

3-hydroxy-2-[C-methyl-N-(4-methylphenyl)carbonimidoyl]-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C21H21NO2/c1-14-8-10-18(11-9-14)22-15(2)21-19(23)12-17(13-20(21)24)16-6-4-3-5-7-16/h3-11,17,23H,12-13H2,1-2H3

InChI Key

HVXYTWUQYMNYQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C)C2=C(CC(CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.